N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide
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Overview
Description
N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide: is a complex organic compound that features a combination of furan, morpholine, isoxazole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multiple steps:
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Formation of the Furan Derivative: : The initial step involves the preparation of a furan derivative, which can be synthesized through the reaction of furfuryl alcohol with thiourea in the presence of hydrochloric acid to form an intermediate isothiouronium salt. This intermediate is then hydrolyzed with sodium hydroxide to yield the desired furan compound .
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Morpholine Addition: : The furan derivative is then reacted with morpholine under controlled conditions to introduce the morpholinoethyl group. This step often requires the use of a base such as potassium carbonate and a solvent like acetonitrile .
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Isoxazole Formation: : The next step involves the formation of the isoxazole ring. This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester, in the presence of a dehydrating agent like phosphorus oxychloride .
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Sulfonamide Introduction: : Finally, the sulfonamide group is introduced by reacting the isoxazole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The furan ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.
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Reduction: : The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
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Substitution: : The morpholinoethyl group can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor. The presence of the sulfonamide group suggests it could interact with enzymes that have sulfonamide-sensitive active sites, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It may exhibit antibacterial, antifungal, or anticancer activities due to its ability to interfere with specific biological pathways.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide exerts its effects is likely related to its ability to interact with biological macromolecules. The sulfonamide group can mimic the structure of natural substrates of certain enzymes, leading to competitive inhibition. The furan and isoxazole rings may also contribute to binding affinity and specificity by interacting with hydrophobic pockets in the target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N-(2-(furan-2-yl)-2-piperidinoethyl)-3,5-dimethylisoxazole-4-sulfonamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-phosphonamide: Similar structure but with a phosphonamide group instead of a sulfonamide.
Uniqueness
The uniqueness of N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide lies in its combination of functional groups, which imparts specific chemical reactivity and biological activity
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-11-15(12(2)23-17-11)24(19,20)16-10-13(14-4-3-7-22-14)18-5-8-21-9-6-18/h3-4,7,13,16H,5-6,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEUWBFCMVSLTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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